N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide
Description
N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a thiophene ring and a pyrazole moiety. The structure includes a tert-butyl group at position 2, an oxide group at position 5, and a 2-naphthamide substituent at position 3. The tert-butyl group enhances steric bulk and lipophilicity, while the 2-naphthamide moiety may contribute to π-π interactions in biological targets.
Properties
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-20(2,3)23-18(16-11-26(25)12-17(16)22-23)21-19(24)15-9-8-13-6-4-5-7-14(13)10-15/h4-10H,11-12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHMCHUOARDYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide is a synthetic organic compound belonging to the class of thieno[3,4-c]pyrazoles. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, which include anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article explores the biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H21N3O2S. Its structure features a thieno[3,4-c]pyrazole core fused with a naphthamide group, contributing to its potential pharmacological properties. The compound's unique structural characteristics suggest it may interact with various biological targets.
1. Antioxidant Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. A study assessed the protective effects of similar compounds against oxidative stress induced by toxic agents in fish erythrocytes. The results showed that these compounds could significantly reduce erythrocyte malformations caused by oxidative stress, suggesting their potential as antioxidant agents in biological systems .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno[3,4-c]pyrazole + 4-Nonylphenol | 12 ± 1.03 |
| Thieno[3,4-c]pyrazole + Amino-Carboxamide | 0.6 ± 0.16 |
This table illustrates the protective effect of thieno[3,4-c]pyrazole compounds against oxidative damage.
2. Antimicrobial Activity
Thieno[3,4-c]pyrazole derivatives have been evaluated for their antimicrobial properties as well. Studies have shown that these compounds can inhibit the growth of various pathogens, indicating their potential use in developing new antimicrobial agents . The specific mechanisms often involve disruption of bacterial cell membranes or interference with metabolic pathways.
3. Anti-inflammatory Properties
The anti-inflammatory potential of thieno[3,4-c]pyrazoles has also been documented. These compounds are believed to inhibit specific enzymes involved in inflammatory pathways, such as phosphodiesterase (PDE) enzymes . Inhibition of PDE7 has been particularly noted for its relevance in treating allergic and inflammatory diseases.
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interactions with various biological molecules including enzymes and receptors critical for cell signaling and proliferation . Research into similar compounds suggests they may act as inhibitors of kinases or other signaling molecules involved in disease processes.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thieno[3,4-c]pyrazole derivatives:
- Synthesis and Evaluation : A study synthesized various thieno[3,4-c]pyrazole derivatives and evaluated their biological activities against cancer cell lines. Results indicated significant cytotoxic effects against specific cancer types .
- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of these compounds in conditions such as arthritis and colitis. The findings demonstrated a reduction in inflammation markers and improved clinical outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide can be contextualized by comparing it to analogs within the thieno[3,4-c]pyrazole class. One such compound is N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide (CAS 1009693-63-3), which shares the core scaffold but differs in substituents .
Key Structural and Functional Differences
Evidence Compound: A 4-fluorophenyl group at position 2 introduces electron-withdrawing effects, which may improve metabolic stability and influence electronic interactions with target proteins .
Amide Substituents :
- Target Compound : The 2-naphthamide group provides a larger aromatic surface area, favoring π-π stacking interactions in hydrophobic binding pockets.
- Evidence Compound : The 4-methoxybenzamide group has a methoxy electron-donating group, which could modulate the electronic environment of the amide bond, affecting hydrogen-bonding capacity.
Data Table: Comparative Analysis
Research Findings and Trends
- Substituent-Driven Activity : Bulky groups like tert-butyl are linked to prolonged half-lives in vivo due to reduced cytochrome P450 metabolism. Conversely, fluorinated aryl groups (e.g., 4-fluorophenyl) are often used to fine-tune pharmacokinetic profiles .
- Amide Electronics : The 2-naphthamide’s extended conjugation may improve binding to aromatic residues in enzymes, while the 4-methoxybenzamide’s electron-donating methoxy group could stabilize resonance structures of the amide bond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
